Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride

Epigenetics Histone demethylase inhibition KDM2A

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is a pyridine-2-carboxylate (picolinate) derivative bearing an aminomethyl substituent at the 4-position and a methyl ester at the 2-position, supplied as a stable dihydrochloride salt (C₈H₁₂Cl₂N₂O₂, MW 239.10 g/mol). The compound belongs to the aminomethyl-picolinate family, which has been explored as a versatile intermediate scaffold in medicinal chemistry for constructing enzyme inhibitors targeting JmjC-domain histone demethylases (KDM2–7 subfamilies) , dipeptidyl peptidase-4 (DPP-4) , and methionine aminopeptidases (MetAPs).

Molecular Formula C8H12Cl2N2O2
Molecular Weight 239.1
CAS No. 2031260-42-9
Cat. No. B2481380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride
CAS2031260-42-9
Molecular FormulaC8H12Cl2N2O2
Molecular Weight239.1
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)CN.Cl.Cl
InChIInChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-4-6(5-9)2-3-10-7;;/h2-4H,5,9H2,1H3;2*1H
InChIKeyYRZWDEKJYNLZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride (CAS 2031260-42-9): A Regiospecific Bifunctional Pyridine Scaffold for Pharmaceutical Research


Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride is a pyridine-2-carboxylate (picolinate) derivative bearing an aminomethyl substituent at the 4-position and a methyl ester at the 2-position, supplied as a stable dihydrochloride salt (C₈H₁₂Cl₂N₂O₂, MW 239.10 g/mol) [1]. The compound belongs to the aminomethyl-picolinate family, which has been explored as a versatile intermediate scaffold in medicinal chemistry for constructing enzyme inhibitors targeting JmjC-domain histone demethylases (KDM2–7 subfamilies) [2], dipeptidyl peptidase-4 (DPP-4) [3], and methionine aminopeptidases (MetAPs) [4]. The dihydrochloride salt form confers enhanced aqueous solubility relative to the free base, facilitating handling in polar reaction media and biological assay buffers [1].

Procurement Risk: Why Aminomethyl-Picolinate Regioisomers and Salt Forms Are Not Interchangeable for Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride


The aminomethyl-picolinate chemical space includes regioisomers with the aminomethyl group at the 3-, 4-, 5-, or 6-position, each exhibiting distinct reactivity profiles and target-binding geometries that cannot be assumed equivalent. The 4-position aminomethyl substitution places the primary amine distal to the ester-bearing C2 carbon, reducing intramolecular interactions that can interfere with nucleophilic derivatization chemistry compared to the 3- and 6-substituted analogs [1]. Furthermore, the dihydrochloride salt provides a defined stoichiometry (two HCl equivalents per molecule of free base, MW 239.1 vs. free base MW 166.18) that ensures consistent protonation state and aqueous solubility—parameters that vary unpredictably with mono-hydrochloride or free-base forms offered by alternative vendors [2]. Patent literature demonstrates that structurally related aminomethyl-pyridine carboxylates can differ in potency by >100-fold against the same enzyme target depending solely on the substitution pattern; for example, within the DPP-4 inhibitor series, relocating the aminomethyl group from the 5- to alternative positions altered the IC₅₀ from nanomolar to micromolar range [3]. Thus, generic substitution with a different regioisomer or salt form risks introducing uncontrolled variables into synthetic routes and biological assays.

Quantitative Differentiation Evidence for Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride vs. Closest Aminomethyl-Picolinate Comparators


KDM2A Inhibitor Scaffold Validation: Aminomethyl Pyridine-4-Carboxylate Series Delivers Submicromolar Potency with Novel Iron-Chelating Binding Mode

The aminomethyl pyridine-4-carboxylate series (the core scaffold of which the target compound is a close methyl ester analog) was derived from a high-throughput screening hit and demonstrated submicromolar, selective KDM2A inhibition. X-ray crystallography confirmed that the aminomethyl pyridine moiety chelates the active-site Fe(II) via a novel binding mode distinct from the 2,2'-bipyridine-4-carboxylate series [1]. A fully optimized analog from this program achieved KDM2A IC₅₀ = 58 nM and KDM7B IC₅₀ = 150 nM [1]. In comparison, the 2-aminomethyl-4-carboxypyridine scaffold (regioisomeric to the target compound) yielded inhibitors with KDM2A EC₅₀ values starting at 280 nM in cellular assays [2]. While the target compound itself is a methyl ester intermediate rather than the free acid active species, its 4-aminomethyl-2-carboxylate substitution pattern maps directly onto the validated pharmacophore [1].

Epigenetics Histone demethylase inhibition KDM2A JmjC-domain Chemical probe development

DPP-4 Inhibitor Class Reference: Aminomethyl-Pyridine-2-Carboxylate Scaffold Enables Nanomolar Potency and >600-Fold Selectivity Over DPP-8

Within the aminomethyl-pyridine-2-carboxylate series, structurally optimized analogs achieved DPP-4 IC₅₀ = 10 nM with 660-fold selectivity over the closely related DPP-8 peptidase (IC₅₀ = 6,600 nM) and no cytotoxicity in mammalian cell culture [1]. The 5-aminomethyl substitution pattern was identified as the optimal regioisomer for DPP-4 potency through systematic structure-activity relationship studies [1][2]. The 4-aminomethyl substitution pattern, as in the target compound, provides a distinct vector for derivatization that differs from the 5-substituted lead series, offering orthogonal chemical space for fragment-based or scaffold-hopping campaigns where intellectual property freedom-to-operate is a consideration [1].

Type 2 diabetes DPP-4 inhibition Incretin Selectivity profiling Medicinal chemistry SAR

Differential Salt-Form Handling: Dihydrochloride Provides Defined Stoichiometry and Aqueous Solubility Advantage Over Free Base and Mono-Hydrochloride Analogs

Methyl 4-(aminomethyl)pyridine-2-carboxylate dihydrochloride (MW 239.10 g/mol, 2 HCl equivalents) offers a defined, reproducible salt stoichiometry that ensures consistent protonation of the primary amine, directly affecting aqueous solubility for biological assay preparation [1]. The free base form (CAS 1072707-62-0, MW 166.18 g/mol) requires separate acidification or buffering steps that introduce variability in solution concentration . Related aminomethyl-pyridine dihydrochloride salts are documented to exhibit markedly enhanced water solubility due to the dual protonation of the primary amine and pyridine nitrogen . The mono-hydrochloride variant (MW 202.64 g/mol) presents an intermediate stoichiometry whose precise HCl content may vary between vendors, introducing uncertainty in molarity calculations for quantitative biochemical experiments .

Salt selection Aqueous solubility Chemical procurement Assay-ready compounds Compound management

Dual Functional-Group Reactivity: Simultaneous Ester and Aminomethyl Handles Enable Orthogonal Derivatization Unavailable in Mono-Functional Picolinate Analogs

The target compound features two chemically orthogonal functional groups: a methyl ester at C2 (electrophilic, susceptible to nucleophilic acyl substitution, hydrolysis, or amidation) and a primary aminomethyl group at C4 (nucleophilic, amenable to reductive amination, amide coupling, or sulfonamide formation) [1]. In contrast, methyl picolinate (CAS 2459-07-6) lacks the aminomethyl group entirely, limiting derivatization to ester chemistry alone [2]. Regioisomeric aminomethyl-picolinates (e.g., 3-substituted, CAS 1050750-49-6; 6-substituted, CAS 160939-10-6) position the amine closer to the ester, which can introduce competing intramolecular reactions and complicate selective protection/deprotection strategies [2]. The dihydrochloride form further ensures the amine remains protonated during storage, preventing premature nucleophilic degradation of the ester moiety—a stability concern for free-base aminomethyl esters [1].

Synthetic chemistry Orthogonal protection Bifunctional building block Fragment elaboration Combinatorial library synthesis

High-Value Application Scenarios for Methyl 4-(aminomethyl)pyridine-2-carboxylate Dihydrochloride Based on Quantitative Differentiation Evidence


KDM2A/7B Chemical Probe Development: Scaffold-Hopping from Free Acid to Methyl Ester Intermediate

Researchers developing selective inhibitors of the KDM2/7 subfamily of JmjC histone demethylases can employ this compound as the protected ester precursor of the 4-(aminomethyl)pyridine-2-carboxylic acid pharmacophore. The validated KDM2A inhibitor scaffold (lead analog IC₅₀ = 58 nM) was built on this exact substitution pattern, with the aminomethyl-pyridine moiety coordinating the active-site Fe(II) as demonstrated by X-ray crystallography [1]. The methyl ester serves as a latent carboxylic acid, enabling late-stage hydrolysis to the free acid after diversity-generating derivatization of the aminomethyl handle, which is advantageous for probing KDM2A vs. KDM7B selectivity [1].

DPP-4 Inhibitor Lead Diversification via Regioisomeric Scaffold Exploration

The 4-aminomethyl substitution pattern provides an underexplored regioisomeric entry point into DPP-4 inhibitor chemical space. While the 5-aminomethyl series has yielded clinical candidates with DPP-4 IC₅₀ values as low as 10 nM and >600-fold selectivity over DPP-8 [2], the 4-substituted variant offers a structurally distinct vector for the primary amine that can access novel binding interactions with the DPP-4 active site. This compound enables parallel exploration of structure-activity relationships where intellectual property differentiation from established 5-substituted DPP-4 inhibitor patents is sought [2].

Fragment-Based Drug Discovery (FBDD) Library Member with Orthogonal Elaboration Vectors

With its two orthogonal functional handles (C2 methyl ester, C4 aminomethyl) separated by the maximal inter-group distance available on the pyridine ring, this compound is ideally suited as a fragment or synthon for combinatorial library construction. Sequential derivatization of the aminomethyl handle (via amide coupling, sulfonamide formation, or reductive amination) followed by ester hydrolysis and further elaboration enables rapid exploration of chemical space with minimal protecting-group chemistry [3]. This contrasts favorably with 3- and 6-substituted regioisomers, where functional-group proximity can necessitate additional protection/deprotection cycles [3].

Assay-Ready Compound Supply for High-Throughput Biochemical Screening

The dihydrochloride salt form with defined stoichiometry ensures that the compound arrives in a consistent, water-soluble format that can be directly solubilized in aqueous assay buffers without additional acidification or solubilization optimization. This reduces inter-laboratory variability in compound handling and accelerates the transition from procurement to screening, particularly for core facilities and contract research organizations operating standardized high-throughput screening workflows [4]. The defined MW of 239.10 g/mol eliminates ambiguity in molarity calculations that can arise with variable-stoichiometry mono-hydrochloride or free-base forms [4].

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